molecular formula C10H10ClNO3 B2376656 2-[(2-Chlorophenyl)formamido]propanoic acid CAS No. 936015-11-1

2-[(2-Chlorophenyl)formamido]propanoic acid

Cat. No. B2376656
CAS RN: 936015-11-1
M. Wt: 227.64
InChI Key: SFHWUYGTNAGDHT-UHFFFAOYSA-N
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Description

“2-[(2-Chlorophenyl)formamido]propanoic acid” is an organic compound with the CAS Number: 936015-11-1 . It has a molecular weight of 227.65 . The IUPAC name for this compound is N-(2-chlorobenzoyl)alanine . It is usually stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-[(2-Chlorophenyl)formamido]propanoic acid” is 1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Enantioseparation and Chiral Recognition

  • Enantioseparation by Countercurrent Chromatography : The study by (Yang Jin et al., 2019) focused on the chiral separation of racemic 2-(2-chlorophenyl)propanoic acids using hydroxypropyl-β-cyclodextrin as a chiral additive. This research emphasized the role of chlorine substituents in chiral recognition and separation, demonstrating the complexities in achieving successful enantioseparation for such compounds.

Fluorescence Derivatisation and Biological Assays

  • Application as a Fluorescent Derivatising Agent : The research by (V. Frade et al., 2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, in fluorescence derivatisation of amino acids. The derivatives exhibited strong fluorescence, making them suitable for biological assays. This suggests potential applications for 2-[(2-Chlorophenyl)formamido]propanoic acid in similar fluorescence-based applications.

Catalysis and Synthesis

  • Enantioselective Catalysis : (L. Panella et al., 2006) reported the enantioselective hydrogenation of N-formyl dehydroamino esters, using specific ligands to achieve high enantioselectivities. The role of formamido groups, like those in 2-[(2-Chlorophenyl)formamido]propanoic acid, is crucial in such reactions, indicating potential uses in asymmetric synthesis and catalysis.

Environmental and Water Treatment Research

  • Degradation in Environmental Systems : A study by (R. W. Matthews, 1990) on the degradation of chlorophenols in water treatments using UV light and TiO2 suspensions can provide insights into the environmental fate of related chlorophenyl compounds like 2-[(2-Chlorophenyl)formamido]propanoic acid. Understanding the degradation pathways and products is essential for environmental risk assessment.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHWUYGTNAGDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)formamido]propanoic acid

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